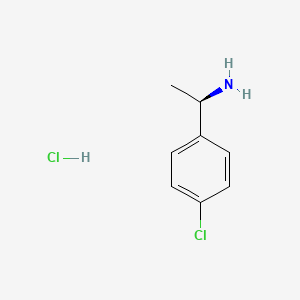

(R)-1-(4-Chlorophenyl)ethanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-1-(4-chlorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADVPOKOZMYLPI-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704168 | |

| Record name | (1R)-1-(4-Chlorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167414-87-0 | |

| Record name | (1R)-1-(4-Chlorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (R)-1-(4-Chlorophenyl)ethanamine Hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential physical and chemical properties of (R)-1-(4-Chlorophenyl)ethanamine hydrochloride. As a crucial chiral building block in pharmaceutical synthesis, a thorough understanding of its characteristics is paramount for successful application in research and development. This document synthesizes data from reputable sources to deliver actionable insights for laboratory and process development settings.

Section 1: Compound Identification and Structure

This compound is the hydrochloride salt of the chiral amine (R)-1-(4-Chlorophenyl)ethanamine. The presence of a chiral center makes it a valuable intermediate for the asymmetric synthesis of pharmacologically active molecules.

-

Chemical Name: this compound

-

Molecular Formula: C₈H₁₀ClN · HCl

-

Molecular Weight: 192.09 g/mol

-

CAS Number: 27298-99-3 (for the (R)-enantiomer base)

-

Chemical Structure:

Section 2: Core Physical Properties

The physical properties of a compound are critical for determining its handling, storage, and application in various experimental setups. The data presented below has been aggregated from various chemical suppliers and safety data sheets.

| Property | Value | Source(s) |

| Appearance | White to off-white powder/crystalline solid | [1] |

| Melting Point | 107-108 °C | [2] |

| Solubility | Soluble in water | [1][3] |

| Specific Rotation ([α]D) | +31.0° (in CHCl₃, for the free base) | [4] |

Expert Insight: The hydrochloride salt form significantly enhances the aqueous solubility of the parent amine, which is a critical attribute for its use in biological assays and aqueous-phase reactions.[1] The melting point is a key indicator of purity; a broad melting range may suggest the presence of impurities.

Section 3: Experimental Methodologies for Property Verification

To ensure the quality and identity of this compound in a laboratory setting, several standard analytical techniques should be employed.

The melting point is a fundamental physical property used for identification and purity assessment.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely grind a small amount of the crystalline sample.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample at a ramp rate of 1-2 °C per minute near the expected melting point to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Causality: A slow heating rate is crucial for accurate determination, as it allows for the temperature of the sample and the thermometer to be in equilibrium. Impurities typically depress and broaden the melting point range.

Caption: Workflow for Melting Point Determination.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the chemical purity and, with a chiral stationary phase, the enantiomeric excess of the compound.

Protocol: Chiral HPLC for Enantiomeric Purity

-

Mobile Phase Preparation: Prepare and degas the appropriate mobile phase (e.g., a mixture of hexane and isopropanol).

-

Column: Utilize a chiral stationary phase column suitable for separating amine enantiomers.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Injection: Inject a small volume (e.g., 10 µL) of the sample solution into the HPLC system.

-

Detection: Use a UV detector set to an appropriate wavelength (e.g., 254 nm) to monitor the elution of the enantiomers.

-

Data Analysis: Integrate the peak areas for the (R) and (S) enantiomers to calculate the enantiomeric excess (% ee).

Self-Validation: A well-resolved chromatogram with a baseline separation between the two enantiomer peaks is essential for accurate quantification. Running a racemic standard is necessary to confirm the retention times of both enantiomers.

Caption: Chiral HPLC Workflow for Purity Analysis.

Section 4: Safety and Handling

Based on available Safety Data Sheets (SDS), this compound and its free base are associated with several hazards.

-

Hazard Statements: Causes severe skin burns and eye damage. May be harmful if swallowed and may cause respiratory irritation.[5]

-

Precautionary Measures:

Expert Insight: The hydrochloride salt is a solid, which can mitigate the risks associated with the volatility of the free amine. However, care must be taken to avoid generating dust during handling.

Section 5: References

-

Sigma-Aldrich, Safety Data Sheet for N-(4-chlorophenyl)-maleimide. (2024). --INVALID-LINK--

-

Sigma-Aldrich, Product Page for 1-(4-Chlorophenyl)ethylamine. --INVALID-LINK--

-

Fisher Scientific, Safety Data Sheet for (S)-1-(4-Chlorophenyl)ethylamine. (2011). --INVALID-LINK--

-

TCI Chemicals, Safety Data Sheet for 2-(2-Chlorophenyl)ethylamine. (2025). --INVALID-LINK--

-

ChemPoint, Material Safety Data Sheet. --INVALID-LINK--

-

Chem-Impex, Product Page for 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride. --INVALID-LINK--

-

MDPI, N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide. (2021). --INVALID-LINK--

-

RSC Publishing, Analytical Methods. --INVALID-LINK--

-

BLDpharm, Product Page for (R)-1-(4-Chlorophenyl)ethanamine. --INVALID-LINK--

-

Chemsrc, Product Page for 1-(4-Chlorophenyl)ethanone. --INVALID-LINK--

-

ResearchGate, N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide. (2021). --INVALID-LINK--

-

SIELC Technologies, Separation of 1-(4-Chlorophenyl)ethanone on Newcrom R1 HPLC column. (2018). --INVALID-LINK--

-

RASAYAN Journal of Chemistry, Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. (2024). --INVALID-LINK--

-

PubChem, 2-(4-Chlorophenyl)ethylamine. --INVALID-LINK--

-

ChemicalBook, Ethylamine hydrochloride. --INVALID-LINK--

References

- 1. chemimpex.com [chemimpex.com]

- 2. Ethylamine hydrochloride | 557-66-4 [chemicalbook.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. mdpi.com [mdpi.com]

- 5. 2-(4-Chlorophenyl)ethylamine | C8H10ClN | CID 67430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

(R)-1-(4-Chlorophenyl)ethanamine Hydrochloride: A Technical Guide to its Presumed Mechanism of Action

Abstract

This technical guide provides an in-depth analysis of the presumed mechanism of action of (R)-1-(4-Chlorophenyl)ethanamine hydrochloride. While direct pharmacological studies on this specific compound are not extensively available in public literature, its close structural relationship to the well-characterized neurochemical probe, para-chloroamphetamine (4-CA), allows for a scientifically grounded postulation of its biological targets and cellular effects. This document synthesizes existing knowledge on structure-activity relationships of phenethylamine derivatives, the pharmacology of 4-CA, and the principles of monoamine transporter interaction to construct a comprehensive theoretical framework for the mechanism of action of this compound. This guide is intended for researchers, scientists, and drug development professionals investigating novel psychoactive compounds and their interactions with the central nervous system.

Introduction and Chemical Identity

This compound is a chiral amine, presenting as a hydrochloride salt. Its chemical structure features a phenylethylamine backbone, a substitution of a chlorine atom at the para position of the phenyl ring, and a methyl group on the alpha carbon of the ethylamine side chain, with the stereochemistry fixed in the (R) configuration.

| Chemical Attribute | Value |

| IUPAC Name | (1R)-1-(4-chlorophenyl)ethan-1-amine hydrochloride |

| Molecular Formula | C₈H₁₁Cl₂N |

| Molecular Weight | 192.09 g/mol |

| CAS Number | 27298-99-3 |

| SMILES | C--INVALID-LINK--C1=CC=C(Cl)C=C1.Cl |

While primarily documented as a chiral intermediate in organic synthesis, its structural characteristics strongly suggest a potential for interaction with biological systems, particularly monoamine neurotransmitter pathways.

Postulated Mechanism of Action: A Focus on Monoamine Transporters

The primary hypothesis for the mechanism of action of this compound is its interaction with monoamine transporters, specifically the serotonin transporter (SERT), and to a lesser extent, the dopamine (DAT) and norepinephrine (NET) transporters. This hypothesis is built upon the extensive research conducted on its close structural analog, para-chloroamphetamine (4-CA).

The Precedent of para-Chloroamphetamine (4-CA)

4-CA is a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA) and a serotonin reuptake inhibitor.[1] It is widely used as a research tool to study the serotonin system due to its ability to cause a rapid and substantial release of serotonin, leading to a subsequent depletion of this neurotransmitter.[1][2] The para-chloro substitution on the phenyl ring is known to significantly increase the compound's potency at SERT.[3][4]

Inferred Activity at the Serotonin Transporter (SERT)

Given the presence of the para-chloro substituent, it is highly probable that this compound exhibits significant affinity for SERT. The interaction could manifest in two primary ways:

-

Inhibition of Serotonin Reuptake: The compound may act as a competitive inhibitor of SERT, blocking the reabsorption of serotonin from the synaptic cleft and thereby increasing its extracellular concentration and prolonging its signaling.

-

Induction of Serotonin Release: Similar to 4-CA, it may act as a SERT substrate, being transported into the presynaptic neuron where it can disrupt the vesicular storage of serotonin and induce reverse transport of serotonin through SERT into the synapse.

The following diagram illustrates the proposed interaction at the serotonergic synapse.

Caption: Proposed interaction of this compound at the serotonergic synapse.

Stereoselectivity and its Implications

The (R)-enantiomer configuration of the subject compound is a critical determinant of its pharmacological profile. Studies on the optical isomers of 4-CA have revealed that the d-isomer (which corresponds to the S-enantiomer) exhibits more pronounced and long-lasting neurotoxic effects compared to the l-isomer (the R-enantiomer).[5] While both isomers are initially active, the R-enantiomer of 4-CA is metabolized more rapidly in some preclinical models.[6] This suggests that this compound may have a more favorable safety profile with reduced serotonergic neurotoxicity compared to a racemic mixture or the (S)-enantiomer.

Structure-Activity Relationship (SAR) Considerations

Research on phenethylamine derivatives has established several key SAR principles that support the proposed mechanism:

-

Para-Substitution: Halogenation at the para-position of the phenyl ring generally enhances affinity and potency at SERT.[3][4]

-

Ethylamine Side Chain: The length and structure of the side chain are crucial for activity. For instance, shortening the side chain of 4-chloroamphetamine to a methylbenzylamine significantly reduces its effects on serotonin metabolism.[7] This highlights the importance of the ethylamine moiety in (R)-1-(4-Chlorophenyl)ethanamine for its predicted activity.

-

Alpha-Methylation: The methyl group on the alpha-carbon can influence potency and selectivity for different monoamine transporters.

Experimental Protocols for Mechanism of Action Elucidation

To validate the hypothesized mechanism of action, a series of in vitro and in vivo experiments are recommended.

In Vitro Assays

-

Objective: To determine the binding affinity of this compound for human SERT, DAT, and NET.

-

Methodology:

-

Prepare cell membrane homogenates from cells stably expressing human SERT, DAT, or NET.

-

Incubate the membranes with a specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) in the presence of increasing concentrations of this compound.

-

After incubation, separate bound and free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate the Ki (inhibition constant) from competition binding curves to determine the affinity of the test compound for each transporter.

-

-

Objective: To assess the functional effect of the compound on monoamine reuptake.

-

Methodology:

-

Use synaptosomes prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT) or cells expressing the transporters.

-

Pre-incubate the synaptosomes or cells with varying concentrations of this compound.

-

Initiate the uptake reaction by adding a radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]DA, or [³H]NE).

-

Terminate the reaction after a short incubation period by rapid filtration.

-

Measure the radioactivity accumulated within the synaptosomes or cells.

-

Determine the IC₅₀ value for the inhibition of uptake for each neurotransmitter.

-

-

Objective: To determine if the compound induces reverse transport of monoamines.

-

Methodology:

-

Pre-load synaptosomes or cells with a radiolabeled neurotransmitter.

-

Wash the cells to remove excess extracellular radioactivity.

-

Expose the pre-loaded preparations to increasing concentrations of this compound.

-

Measure the amount of radioactivity released into the supernatant over time.

-

Calculate the EC₅₀ value for neurotransmitter release.

-

The following diagram outlines the experimental workflow for in vitro characterization.

Caption: Experimental workflow for in vitro characterization of monoamine transporter interaction.

In Vivo Studies

-

Objective: To measure changes in extracellular neurotransmitter levels in the brains of living animals.

-

Methodology:

-

Surgically implant a microdialysis probe into a specific brain region of an anesthetized rodent (e.g., nucleus accumbens or prefrontal cortex).

-

After a recovery period, perfuse the probe with artificial cerebrospinal fluid.

-

Collect dialysate samples at regular intervals before and after systemic administration of this compound.

-

Analyze the dialysate for serotonin, dopamine, and norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

-

Objective: To assess the behavioral effects consistent with monoamine system modulation.

-

Methodology:

-

Administer the compound to rodents and observe for behaviors associated with serotonergic and dopaminergic stimulation, such as changes in locomotor activity, stereotypy, or performance in models of anxiety and depression.

-

Compare the behavioral profile to that of known monoamine releasers and reuptake inhibitors.

-

Conclusion

While direct experimental evidence is pending, the structural analogy of this compound to para-chloroamphetamine provides a strong basis for predicting its mechanism of action. It is likely a modulator of monoamine transporters, with a significant affinity for the serotonin transporter. Its (R)-stereochemistry suggests a potentially attenuated neurotoxic profile compared to related compounds. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these hypotheses, which will be crucial for any further development or application of this compound in a research or therapeutic context.

References

- 1. para-Chloroamphetamine - Wikipedia [en.wikipedia.org]

- 2. p-Chloroamphetamine | C9H12ClN | CID 3127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Correlation between brain levels and biochemical effects of the optical isomers of p-chloroamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereochemical aspects of para-chloroamphetamine metabolism. Rabbit liver microsomal metabolism of RS-, R(-)-. and S(+)-para-chloroamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Erowid.org: Erowid Reference 8373 : Effects of some homologues of 4-chloroamphetamine on brain serotonin metabolism : Fuller RW, Perry KW, Wong DT, Molloy BB [erowid.org]

(R)-1-(4-Chlorophenyl)ethanamine hydrochloride safety and handling

An In-depth Technical Guide to the Safe Handling of (R)-1-(4-Chlorophenyl)ethanamine Hydrochloride

Introduction

(R)-1-(4-Chlorophenyl)ethanamine and its hydrochloride salt are important chiral building blocks in pharmaceutical synthesis.[1] As with any active chemical intermediate, a thorough understanding of its properties and associated hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in authoritative safety data and field-proven laboratory practices. It is intended for researchers, chemists, and drug development professionals who may handle this compound.

Physicochemical and Hazard Profile

A foundational aspect of safe handling is a clear understanding of the substance's identity and intrinsic properties. The hydrochloride salt form generally confers greater stability and water solubility compared to the free base, which can influence its behavior in various experimental settings.

Table 1: Physicochemical Properties of 1-(4-Chlorophenyl)ethanamine Hydrochloride

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₁Cl₂N | [2] |

| Molecular Weight | 192.09 g/mol | [2] |

| CAS Number | 53896-10-9 (HCl salt, may be racemic) | [2] |

| Appearance | Off-white powder / solid | [1] |

| Storage Temperature | Store at room temperature, keep dry and cool. | [2] |

| Synonyms | 4-chloro-α-methylbenzylamine hydrochloride |[2] |

(Note: Data for the specific (R)-enantiomer hydrochloride is limited; data from the racemic or (S)-enantiomer hydrochloride is used as a close surrogate where necessary).

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) provides a universal framework for communicating these hazards. The primary risks associated with this compound involve irritation and potential harm upon ingestion or contact.

Table 2: GHS Hazard Classification

| GHS Pictogram | Signal Word | Hazard Class & Statement | Precautionary Statement Codes |

|---|

|

| Warning | H315 : Causes skin irritation.[2][3] H319 : Causes serious eye irritation.[2][3] H335 : May cause respiratory irritation.[2][3] H302 : Harmful if swallowed. | P261, P264, P280, P302+P352, P305+P351+P338, P405, P501[2] |

The causality behind these classifications stems from the amine functional group, which can be corrosive or irritating, and the overall molecular structure which can interfere with biological pathways upon exposure.[4][5]

Exposure Controls and Personal Protective Equipment (PPE)

Controlling exposure is the most critical aspect of safe handling. This is achieved through a combination of engineering controls (e.g., fume hoods) and appropriate PPE. The choice of PPE must be deliberately matched to the potential routes of exposure—inhalation of dust, skin contact, and eye contact.[6]

Engineering Controls

All work involving the solid form of this compound should be performed in a certified chemical fume hood to minimize the risk of inhaling airborne dust particles.[7][8] The ventilation system should be adequate to maintain exposure levels below any established occupational exposure limits.

Personal Protective Equipment (PPE)

A risk assessment should guide the selection of PPE. The following diagram outlines a logical workflow for selecting the appropriate level of protection.

Caption: PPE selection workflow based on the physical form of the chemical.

Table 3: Recommended Personal Protective Equipment

| Protection | Specification | Rationale & Source |

|---|---|---|

| Eye/Face | Chemical safety goggles or face shield. | Protects against dust particles and splashes that cause serious eye irritation (H319).[7][9] |

| Hand | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact which causes irritation (H315). Gloves must be inspected before use and disposed of properly.[10][11] |

| Body | Lab coat or chemical-resistant apron. | Protects skin on arms and body from accidental contact.[6][11] |

| Respiratory | NIOSH/MSHA approved respirator. | Required when handling the powder outside of a fume hood or if dust is generated. Protects against respiratory irritation (H335).[4][7] |

Safe Handling and Storage Protocols

Adherence to standardized protocols is a self-validating system for ensuring safety during routine laboratory operations.

Protocol 1: Weighing and Handling of Solid Compound

-

Preparation : Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Don all required PPE as determined by your risk assessment (see Table 3).

-

Container Handling : Handle and open the container with care.[12] Avoid actions that could generate dust, such as shaking or dropping the container.

-

Weighing : Use a weigh boat or paper. Do not weigh the compound directly on the balance pan. Perform all transfers within the fume hood.

-

Post-Handling : After handling, tightly close the container. Decontaminate the work surface and any equipment used.

-

Hygiene : Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn. Do not eat, drink, or smoke in the laboratory area.[13]

Storage Requirements

Proper storage is essential to maintain the chemical's integrity and prevent accidental exposure or reaction.

-

Container : Keep the container tightly closed in a dry, well-ventilated place.[12]

-

Conditions : Store locked up at room temperature, protected from moisture.[2][12][13]

-

Incompatibilities : Store away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4][14]

Emergency Procedures: First Aid Measures

Immediate and appropriate first aid can significantly mitigate the effects of an accidental exposure. All laboratory personnel should be familiar with these procedures and the location of safety equipment like eyewash stations and safety showers.[15][16]

Caption: Decision-making workflow for first aid response to exposure.

-

Inhalation : Remove the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[7][10]

-

Skin Contact : Immediately take off all contaminated clothing.[12] Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.

-

Eye Contact : Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do.[7] Continue rinsing and seek immediate medical attention from an ophthalmologist.[12][17]

-

Ingestion : If swallowed, rinse mouth with water but do not induce vomiting.[18] Immediately call a POISON CENTER or doctor.[13]

Spill and Disposal Management

Accidental spills must be handled promptly and safely to prevent wider contamination and exposure.

Protocol 2: Emergency Spill Response (Small Scale)

-

Evacuate & Secure : Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation. Remove all sources of ignition.[8]

-

Don PPE : Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.

-

Containment : Prevent the spill from entering drains or waterways.[13]

-

Cleanup (Solid Spill) : Without creating dust, sweep up the material and place it into a suitable, closed, and labeled container for disposal.

-

Cleanup (Liquid Spill) : Absorb the spill with an inert material (e.g., sand, vermiculite, or commercial absorbent) and place it in a sealed container for disposal.[4]

-

Decontamination : Clean the spill area thoroughly with detergent and water.[10]

-

Disposal : Dispose of the waste material through a licensed waste disposal company in accordance with local, regional, and national regulations.[2]

Caption: Step-by-step workflow for managing a small-scale laboratory spill.

Toxicological Information

While comprehensive toxicological data for this specific compound is not widely published, the hazard classifications indicate potential health effects.

-

Acute Toxicity : The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) or toxic if swallowed (Category 3).[13] The primary routes of concern are oral ingestion, skin contact, and inhalation of dust.

-

Irritation/Corrosion : It is a known skin and serious eye irritant. Some related chloro-substituted amines are classified as corrosive and can cause severe skin burns and eye damage.[4][9][19]

-

Sensitization : No specific data on sensitization is available, but it is prudent to avoid repeated skin contact.[4]

The toxicological properties have not been fully investigated, and therefore, the compound should be handled with the care afforded to substances of unknown toxicity.[4]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-(4-Chlorophenyl)ethylamine | C8H10ClN | CID 67430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. Ethylamine hydrochloride | C2H7N.ClH | CID 11198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 7. fishersci.com [fishersci.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. 1-(4-Chlorophenyl)ethylamine 97 6299-02-1 [sigmaaldrich.com]

- 10. media.hiscoinc.com [media.hiscoinc.com]

- 11. hsa.ie [hsa.ie]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. chemtekinc.com [chemtekinc.com]

- 16. REACH, 4., SECTION 4: First aid measures :: ReachOnline [reachonline.eu]

- 17. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 18. schc.org [schc.org]

- 19. 1-(4-氯苯基)乙胺 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Biological Activity of (R)-1-(4-Chlorophenyl)ethanamine Hydrochloride

Abstract: This technical guide provides a comprehensive overview of the known and potential biological activities of (R)-1-(4-Chlorophenyl)ethanamine hydrochloride. Drawing from its structural similarity to endogenous and synthetic phenylethylamines, this document explores its likely interactions with key targets in the central nervous system, including monoamine transporters and enzymes. Detailed experimental protocols are provided to enable researchers and drug development professionals to rigorously characterize its pharmacological profile. This guide is intended to serve as a foundational resource for investigating the therapeutic potential of this chiral amine.

I. Introduction and Physicochemical Properties

This compound is a chiral amine that has primarily been utilized as a building block in asymmetric synthesis.[1] Its structural backbone, a phenylethylamine moiety, is a common feature in a vast array of neuroactive compounds, including neurotransmitters (e.g., dopamine, norepinephrine), psychostimulants (e.g., amphetamine), and antidepressants. The presence of a chloro-substituent at the para position of the phenyl ring and the specific (R)-enantiomeric configuration are critical determinants of its potential biological activity. This guide synthesizes the available information and provides a framework for the systematic evaluation of its pharmacological properties.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁Cl₂N | [2] |

| Molecular Weight | 192.09 g/mol | [2] |

| CAS Number | 53896-10-9 | [2] |

| Appearance | Off-white powder | [3] |

| Solubility | Information not widely available, though the hydrochloride salt form generally enhances aqueous solubility. | [4] |

II. Postulated Mechanisms of Action and Biological Activity

The biological activity of this compound is not extensively documented in publicly available literature. However, its chemical structure strongly suggests potential interactions with the monoaminergic systems of the central nervous system.

A. Structural Relationship to Phenylethylamine and Implications for Neuroactivity

(R)-1-(4-Chlorophenyl)ethanamine is a derivative of phenylethylamine, an endogenous trace amine that acts as a neuromodulator.[5] Phenylethylamines and their derivatives are known to interact with monoamine transporters and receptors, influencing the synaptic concentrations of dopamine, norepinephrine, and serotonin. The para-chloro substitution on the phenyl ring is a common modification in medicinal chemistry to enhance potency and alter selectivity for specific biological targets.

B. Evidence for Serotonin Reuptake Inhibition

Studies on substituted phenylethylamines have demonstrated that a para-chloro substitution can confer inhibitory activity at the serotonin transporter (SERT). Specifically, p-chlorophenylethylamine has been shown to be a competitive inhibitor of serotonin uptake with a Kᵢ of 4.3 x 10⁻⁷ M.[6] While this study did not specify the enantiomer, it provides a strong rationale for investigating the SERT inhibitory potential of the (R)-enantiomer. The stereoselectivity of monoamine transporters is well-documented; for instance, SERT has been shown to preferentially transport the (R)-enantiomer of norepinephrine, suggesting that the (R)-configuration of 1-(4-chlorophenyl)ethanamine may be favorable for SERT interaction.

C. Hypothesized Activity at Dopamine and Norepinephrine Transporters

Given its structural similarity to amphetamine and other psychostimulants, it is plausible that this compound interacts with the dopamine transporter (DAT) and the norepinephrine transporter (NET). Many substituted phenylethylamines exhibit affinity for these transporters, leading to increased synaptic concentrations of dopamine and norepinephrine. This can result in psychostimulant effects, such as increased locomotor activity and alertness. The (R)-enantiomer of many phenylethylamines is often the more potent enantiomer at these transporters.

D. Potential for Monoamine Oxidase Inhibition

Phenylethylamine derivatives are also known to be substrates and, in some cases, inhibitors of monoamine oxidase (MAO), the enzyme responsible for the degradation of monoamine neurotransmitters.[7][8] Inhibition of MAO-A or MAO-B can lead to antidepressant and neuroprotective effects. Therefore, it is critical to evaluate the potential of this compound as an inhibitor of both MAO isoforms.

Potential interaction sites of this compound.

III. In Vitro Experimental Protocols for Pharmacological Characterization

To elucidate the biological activity of this compound, a series of in vitro assays are essential. The following protocols provide a robust framework for this characterization.

A. Monoamine Transporter Binding Affinity Assay

This protocol determines the affinity of the test compound for the serotonin, dopamine, and norepinephrine transporters.

1. Materials:

-

HEK293 cells stably expressing human SERT, DAT, or NET

-

Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET)

-

Non-specific binding inhibitors: Fluoxetine (for SERT), GBR 12909 (for DAT), Desipramine (for NET)

-

Test compound: this compound

-

Assay buffer (e.g., Tris-HCl with ions)

-

Scintillation fluid and vials

-

Microplate harvester and filter mats

-

Scintillation counter

2. Procedure:

-

Prepare cell membranes from the transfected HEK293 cells.

-

In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

For total binding wells, add vehicle instead of the test compound.

-

For non-specific binding wells, add a high concentration of the respective non-specific binding inhibitor.

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through filter mats using a microplate harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filter mats and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

B. Synaptosomal Monoamine Uptake Inhibition Assay

This assay measures the functional inhibition of monoamine reuptake into nerve terminals.

1. Materials:

-

Rodent brain tissue (e.g., striatum for DAT, hippocampus/cortex for SERT and NET)

-

Sucrose buffer

-

Krebs-Ringer buffer

-

Radiolabeled neurotransmitters: [³H]Serotonin, [³H]Dopamine, [³H]Norepinephrine

-

Test compound and reference inhibitors

-

Microplate harvester and filter mats

-

Scintillation counter

2. Procedure:

-

Prepare synaptosomes from the brain tissue by differential centrifugation.[1][9][10]

-

Pre-incubate the synaptosomes with varying concentrations of the test compound or vehicle in Krebs-Ringer buffer.

-

Initiate uptake by adding the respective radiolabeled neurotransmitter.

-

Incubate for a short period at 37°C.

-

Terminate uptake by rapid filtration and washing with ice-cold buffer.

-

Quantify the radioactivity retained by the synaptosomes using a scintillation counter.

3. Data Analysis:

-

Determine the IC₅₀ value by plotting the percentage of uptake inhibition against the logarithm of the test compound concentration.

C. Monoamine Oxidase (MAO) Inhibition Assay

This protocol assesses the inhibitory activity against MAO-A and MAO-B.[4][5][11][12]

1. Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Substrate (e.g., kynuramine or a fluorogenic substrate)

-

Test compound and reference inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B)

-

Assay buffer

-

96-well microplate (black for fluorescence assays)

-

Plate reader (spectrophotometer or fluorometer)

2. Procedure:

-

In a 96-well plate, add the MAO enzyme, assay buffer, and varying concentrations of the test compound.

-

Pre-incubate to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate.

-

Monitor the change in absorbance or fluorescence over time at the appropriate wavelength.

3. Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow for the in vitro characterization of the test compound.

IV. In Vivo Behavioral Assays for Assessing CNS Effects

Based on the in vitro profile, in vivo studies can be designed to investigate the physiological and behavioral effects of this compound.

A. Forced Swim Test (FST)

The FST is a widely used screening tool for assessing potential antidepressant-like activity.[3][6][13][14][15]

1. Materials:

-

Rodents (mice or rats)

-

Cylindrical water tank

-

Test compound and vehicle

-

Video recording and analysis software (optional)

2. Procedure:

-

Administer the test compound or vehicle to the animals at specified time points before the test.

-

Place each animal individually into the water tank.

-

Record the session (typically 6 minutes for mice).

-

Score the duration of immobility during the last 4 minutes of the test.

3. Data Analysis:

-

Compare the mean immobility time between the treated and vehicle groups. A significant reduction in immobility time suggests an antidepressant-like effect.

B. Locomotor Activity Test

This test is used to evaluate the effects of a compound on spontaneous motor activity, which can indicate psychostimulant or sedative properties.[16][17][18]

1. Materials:

-

Rodents

-

Locomotor activity chambers equipped with infrared beams

-

Test compound and vehicle

2. Procedure:

-

Habituate the animals to the testing environment.

-

Administer the test compound or vehicle.

-

Place the animals individually into the locomotor activity chambers.

-

Record locomotor activity (e.g., distance traveled, beam breaks) over a set period.

3. Data Analysis:

-

Compare the locomotor activity counts between the treated and vehicle groups. An increase in activity may suggest a psychostimulant effect, while a decrease may indicate a sedative effect.

A potential in vivo testing cascade for CNS activity.

V. Data Summary and Interpretation

The following table summarizes the key biological activities to be investigated for this compound.

| Biological Target | Hypothesized Activity | Rationale |

| Serotonin Transporter (SERT) | Inhibition of reuptake | Para-chloro substitution on phenylethylamine backbone is associated with SERT inhibition.[6] |

| Dopamine Transporter (DAT) | Inhibition of reuptake | Structural similarity to psychostimulants. |

| Norepinephrine Transporter (NET) | Inhibition of reuptake | Structural similarity to other phenylethylamine-based NET inhibitors. |

| Monoamine Oxidase A (MAO-A) | Inhibition | Phenylethylamine scaffold is a known substrate/inhibitor of MAO.[7][8] |

| Monoamine Oxidase B (MAO-B) | Inhibition | Phenylethylamine scaffold is a known substrate/inhibitor of MAO.[7][8] |

A thorough investigation following the protocols outlined in this guide will provide a comprehensive pharmacological profile of this compound. The relative potencies at each of these targets will be crucial in predicting its overall in vivo effects and therapeutic potential. For example, a compound with high affinity for SERT and moderate affinity for NET and DAT could be a candidate for a novel antidepressant with a unique pharmacological profile.

VI. Conclusion

This compound is a chiral molecule with a high potential for biological activity within the central nervous system. Its structural features strongly suggest that it may act as a monoamine reuptake inhibitor and/or a monoamine oxidase inhibitor. The experimental framework provided in this technical guide offers a systematic approach to characterizing its pharmacological profile. The data generated from these studies will be invaluable for determining its potential as a lead compound for the development of new therapeutics for neurological and psychiatric disorders. Further research into the stereoselectivity of its interactions with monoamine transporters is particularly warranted.

VII. References

-

BenchChem. (2025). Application Notes and Protocols for MAO-A Inhibition. --INVALID-LINK--

-

Fuller, R. W., & Wong, D. T. (1977). Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms. Federation Proceedings, 36(3), 996.

-

MySkinRecipes. (n.d.). 1-(4-Chlorophenyl)ethanamine hydrochloride. --INVALID-LINK--

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. --INVALID-LINK--

-

Can, A., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), e3638. --INVALID-LINK--

-

Chem-Impex International. (n.d.). 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride. --INVALID-LINK--

-

Understanding Animal Research. (n.d.). Factsheet on the forced swim test. --INVALID-LINK--

-

Porsolt, R. D. (2000). Animal models of depression: utility for transgenic research. Revue neurologique, 156(Suppl 3), S39-S45.

-

BenchChem. (2025). Application Notes and Protocols: Locomotor Activity Testing with (R)-RO5263397. --INVALID-LINK--

-

Smolecule. (n.d.). (R)-1-(4-Chlorophenyl)ethylamine. --INVALID-LINK--

-

Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Methods in Molecular Biology. Springer. --INVALID-LINK--

-

Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. --INVALID-LINK--

-

Slideshare. (n.d.). Expt 11 Effect of drugs on locomotor activity using actophotometer. --INVALID-LINK--

-

Melior Discovery. (n.d.). Locomotor Sensitization Study. --INVALID-LINK--

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition. --INVALID-LINK--

-

ResearchGate. (n.d.). Locomotor activity in a novel test environment, without vehicle or drug.... --INVALID-LINK--

-

Hager, J., et al. (2022). Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. Biomolecules, 12(10), 1507. --INVALID-LINK--

-

Thermo Fisher Scientific. (2012). Isolate Functional Synaptosomes. --INVALID-LINK--

-

Matera, C., et al. (2022). Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro. STAR protocols, 3(3), 101550. --INVALID-LINK--

-

Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 697. --INVALID-LINK--

-

Hager, J., et al. (2022). Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. Biomolecules, 12(10), 1507. --INVALID-LINK--

-

ResearchGate. (2022). (PDF) Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. --INVALID-LINK--

-

ResearchGate. (2013). A good protocol for extracting mouse brain synaptosomes?. --INVALID-LINK--

-

Siciliano, C. A., et al. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences, 120(6), e2215339120. --INVALID-LINK--

-

ResearchGate. (2015). (PDF) Synaptosome Preparations: Which Procedure Should I Use?. --INVALID-LINK--

-

Reith, M. E., et al. (2015). Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. ACS chemical neuroscience, 6(11), 1839–1849. --INVALID-LINK--

-

Thermo Fisher Scientific. (n.d.). In vitro Assessment of Transporter-Mediated Uptake in Suspension Cryopreserved Hepatocytes. --INVALID-LINK--

-

ChemScene. (n.d.). 1-(4-Chlorophenyl)ethanamine HCl. --INVALID-LINK--

-

Finberg, J. P. M., & Youdim, M. B. H. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340. --INVALID-LINK--

-

Kaludercic, N., & Di Lisa, F. (2020). Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future. Journal of Parkinson's disease, 10(s1), S31–S41. --INVALID-LINK--

-

Sitte, H. H., & Freissmuth, M. (2013). Amphetamine actions at the serotonin transporter rely on the availability of phosphatidylinositol-4,5-bisphosphate. Proceedings of the National Academy of Sciences of the United States of America, 110(28), 11563–11568. --INVALID-LINK--

-

Gao, Y., et al. (2003). Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. Bioorganic & medicinal chemistry letters, 13(3), 553–556. --INVALID-LINK--

-

Sorkina, T., et al. (2021). Monoamine transporter ubiquitination and inward-open conformation synergistically maximize transporter endocytosis. Science signaling, 14(682), eabe1901. --INVALID-LINK--

-

Youdim, M. B. (1983). Selective MAO A and B inhibitors: their mechanism of action and pharmacology. Progress in neuro-psychopharmacology & biological psychiatry, 7(4-6), 595–604. --INVALID-LINK--

-

Motel, W. C., et al. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & medicinal chemistry letters, 23(24), 6920–6922. --INVALID-LINK--

-

Carroll, F. I., et al. (2012). Synthesis, Monoamine Transporter Binding, Properties, and Functional Monoamine Uptake Activity of 3β-[4-Methylphenyl and 4-Chlorophenyl]-2β-[5-(Substituted phenyl)thiazol-2-yl]tropanes. Journal of medicinal chemistry, 55(13), 6341–6349. --INVALID-LINK--

-

Pifl, C., et al. (1993). Catecholamine transporters and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity: studies comparing the cloned human noradrenaline and human dopamine transporter. Molecular pharmacology, 44(3), 492–500. --INVALID-LINK--

-

Fuller, R. W., & Hemrick-Luecke, S. K. (1985). Inhibition of types A and B monoamine oxidase by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Journal of pharmacology and experimental therapeutics, 232(3), 696–701. --INVALID-LINK--

-

Sigma-Aldrich. (n.d.). Monoamine Oxidase Assay Kit (MAK136) - Technical Bulletin. --INVALID-LINK--

-

Kaludercic, N., & Di Lisa, F. (2020). Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future. Journal of Parkinson's disease, 10(s1), S31–S41. --INVALID-LINK--

-

Pluta, R., & Czuczwar, S. J. (2017). Structure Modeling of the Norepinephrine Transporter. International journal of molecular sciences, 18(8), 1649. --INVALID-LINK--

-

Andersen, J., et al. (2023). Low-Affinity/High-Selectivity Dopamine Transport Inhibition Sufficient to Rescue Cognitive Functions in the Aging Rat. International journal of molecular sciences, 24(5), 4906. --INVALID-LINK--

-

Reith, M. E., et al. (2001). Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909). The Journal of biological chemistry, 276(31), 29012–29018. --INVALID-LINK--

References

- 1. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]

- 2. Time-dependent inhibition of rat brain monoamine oxidase by an analogue of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. lasa.co.uk [lasa.co.uk]

- 7. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolate Functional Synaptosomes | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 12. evotec.com [evotec.com]

- 13. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 14. animal.research.wvu.edu [animal.research.wvu.edu]

- 15. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]

- 16. va.gov [va.gov]

- 17. Expt 11 Effect of drugs on locomotor activity using actophotometer | PPTX [slideshare.net]

- 18. meliordiscovery.com [meliordiscovery.com]

(R)-1-(4-Chlorophenyl)ethanamine Hydrochloride: A Senior Application Scientist's Guide to a Key Chiral Building Block

Introduction: The Strategic Importance of Chiral Amines in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the synthesis of enantiomerically pure molecules is not merely a preference but a fundamental necessity. The differential pharmacological and toxicological profiles of enantiomers underscore the critical need for precise stereochemical control in drug design and manufacturing. Within the arsenal of synthetic tools available to medicinal chemists, chiral amines stand out as pivotal intermediates and building blocks.[1] Among these, (R)-1-(4-Chlorophenyl)ethanamine hydrochloride has emerged as a particularly valuable synthon, prized for its utility in constructing complex chiral molecules that are central to a variety of therapeutic agents, especially those targeting neurological disorders.[2][3]

This technical guide provides an in-depth exploration of this compound, moving beyond a simple recitation of its properties to offer a field-proven perspective on its synthesis, analysis, and application. The insights herein are curated for researchers, scientists, and drug development professionals, aiming to empower them with the practical and theoretical knowledge required to effectively leverage this critical chiral building block.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a building block is the bedrock of successful process development and formulation. The hydrochloride salt of (R)-1-(4-Chlorophenyl)ethanamine offers enhanced stability and solubility in aqueous media, which can be advantageous in various synthetic and analytical contexts.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁Cl₂N | [4] |

| Molecular Weight | 192.09 g/mol | [4] |

| Appearance | Off-white powder | [3] |

| Purity | ≥98% | [4] |

| SMILES | CC(--INVALID-LINK--C1=CC=C(Cl)C=C1) | [5] |

| InChI Key | PINPOEWMCLFRRB-UHFFFAOYSA-N | [6] |

| Density | 1.080 g/mL at 25 °C (for free base) | [6][7] |

| Refractive Index | n20/D 1.543 (for free base) | [6][7] |

| Storage | Store at room temperature, keep dry and cool | [4] |

Strategic Synthesis: Accessing Enantiopure (R)-1-(4-Chlorophenyl)ethanamine

The synthesis of enantiomerically pure amines is a cornerstone of modern organic chemistry, with several strategic approaches available.[8][9][10][11] The choice of synthetic route is often a balance between efficiency, cost, and the desired level of enantiopurity.

Chiral Resolution of Racemic 1-(4-Chlorophenyl)ethanamine

Classical resolution via diastereomeric salt formation remains a robust and scalable method for obtaining enantiopure amines.[12] This approach leverages the differential solubility of diastereomeric salts formed between the racemic amine and a chiral resolving agent.

Causality Behind Experimental Choices:

-

Choice of Resolving Agent: The selection of the chiral resolving agent is critical. Agents like tartaric acid, mandelic acid, or dibenzoyltartaric acid are often screened for their ability to form crystalline salts with the target amine.[12] The pKa values of the amine and the resolving agent, as well as the solvent system, play a crucial role in the efficiency of the resolution.

-

Solvent Selection: The solvent system is meticulously chosen to maximize the solubility difference between the two diastereomeric salts. A solvent in which one diastereomer is sparingly soluble while the other remains in solution is ideal for achieving high enantiomeric excess in a single crystallization step.

Experimental Protocol: Chiral Resolution using a Chiral Acid

-

Salt Formation: Dissolve racemic 1-(4-chlorophenyl)ethanamine in a suitable solvent (e.g., methanol, ethanol). Add an equimolar amount of the chosen chiral resolving agent (e.g., (R,R)-tartaric acid).

-

Crystallization: Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt. The progress can be monitored by polarimetry or chiral chromatography of the mother liquor.

-

Isolation: Isolate the crystalline diastereomeric salt by filtration.

-

Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., NaOH) to liberate the enantiomerically enriched free amine.

-

Salt Formation: The free amine can then be converted to the hydrochloride salt by treatment with HCl.

Asymmetric Synthesis

More contemporary approaches focus on the direct asymmetric synthesis of the chiral amine, which can offer higher yields and atom economy compared to resolution. A common strategy is the asymmetric reductive amination of 4'-chloroacetophenone.[1]

Causality Behind Experimental Choices:

-

Catalyst System: The heart of this transformation is the chiral catalyst, typically a transition metal complex with a chiral ligand. The ligand's structure creates a chiral environment around the metal center, directing the hydrogenation of the imine intermediate to favor the formation of one enantiomer.

-

Reaction Conditions: Parameters such as hydrogen pressure, temperature, and solvent are optimized to maximize both conversion and enantioselectivity.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. wiche.edu [wiche.edu]

- 3. chemimpex.com [chemimpex.com]

- 4. chemscene.com [chemscene.com]

- 5. 56782-68-4|(S)-1-(4-Chlorophenyl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 6. 1-(4-Chlorophenyl)ethylamine 97 6299-02-1 [sigmaaldrich.com]

- 7. 1-(4-Chlorophenyl)ethylamine 97 6299-02-1 [b2b.sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Enantioselective synthesis of amines by combining photoredox and enzymatic catalysis in a cyclic reaction network - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. onyxipca.com [onyxipca.com]

The Genesis of a Chiral Workhorse: An In-depth Technical Guide to the Discovery and History of (R)-1-(4-Chlorophenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(4-Chlorophenyl)ethanamine hydrochloride, a cornerstone in modern asymmetric synthesis, has a rich history rooted in the fundamental principles of stereochemistry and the relentless pursuit of enantiomerically pure compounds. This technical guide provides a comprehensive exploration of the discovery, historical development, and key synthetic methodologies surrounding this vital chiral amine. From its conceptual emergence in the broader history of chiral resolutions to the specific refinement of its synthesis and isolation, this document elucidates the scientific journey that established this compound as an indispensable tool in the pharmaceutical and fine chemical industries. Through detailed protocols, mechanistic insights, and a historical lens, we aim to equip researchers with a thorough understanding of this critical chiral building block.

Introduction: The Imperative of Chirality in Chemical Synthesis

The profound impact of stereochemistry on biological activity is a well-established paradigm in drug discovery and development. The spatial arrangement of atoms within a molecule can dictate its pharmacological and toxicological profile, making the synthesis of single enantiomers a critical objective. Chiral amines, in particular, serve as invaluable resolving agents and chiral building blocks for the synthesis of a vast array of pharmaceuticals. The historical context of chiral separations dates back to the pioneering work of Louis Pasteur, whose manual separation of tartrate salt crystals in 1848 laid the groundwork for the field of stereochemistry. This seminal discovery underscored the existence of non-superimposable mirror-image molecules, or enantiomers, and ignited the quest for methods to isolate them.

(R)-1-(4-Chlorophenyl)ethanamine, a halogenated derivative of the archetypal 1-phenylethylamine, emerged as a significant player in this field. Its utility stems from the presence of a stereogenic center at the carbon atom bearing the amino group, and the influence of the electron-withdrawing chloro- substituent on the phenyl ring. The hydrochloride salt form enhances its stability and ease of handling, making it a preferred choice in various synthetic applications. This guide will trace the scientific lineage of this compound, from the foundational principles that necessitated its existence to the specific chemical innovations that made its production viable and efficient.

The Precursor Landscape: Early Synthesis of Racemic 1-(4-Chlorophenyl)ethanamine

Prior to the isolation of the (R)-enantiomer, the synthesis of the racemic mixture of 1-(4-chlorophenyl)ethanamine was a necessary prerequisite. The most common and enduring method for its preparation is the reductive amination of 4'-chloroacetophenone. This versatile reaction, a cornerstone of amine synthesis, involves the condensation of a ketone with an amine source, followed by reduction of the resulting imine.

Leuckart-Wallach Reaction: A Classic Approach

One of the earliest methods for reductive amination is the Leuckart-Wallach reaction, which typically employs formic acid or its derivatives as both the amine source and the reducing agent.

Reaction Scheme:

The causality behind this one-pot reaction lies in the ability of formic acid to act as a hydride donor to the intermediate imine or iminium ion formed from the ketone and ammonia (generated in situ from formamide). The resulting N-formyl amine is then hydrolyzed under acidic conditions to yield the primary amine.

Experimental Protocol: Synthesis of Racemic 1-(4-Chlorophenyl)ethanamine via Reductive Amination

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4'-chloroacetophenone (1 mole equivalent) and a suitable amine source and reducing agent (e.g., ammonium formate or formamide and formic acid).

-

Reaction Execution: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: Upon completion, cool the reaction mixture and add a strong acid, such as hydrochloric acid, and heat to reflux to hydrolyze the intermediate N-formyl amine.

-

Workup and Isolation: After cooling, basify the reaction mixture with a suitable base (e.g., sodium hydroxide) to deprotonate the amine hydrochloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane). Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield racemic 1-(4-chlorophenyl)ethanamine.

The "Chiral Break": Methods for the Resolution of Racemic 1-(4-Chlorophenyl)ethanamine

With a reliable synthesis of the racemic mixture established, the critical step of resolving the enantiomers became the focus. The history of resolving chiral amines is rich with various techniques, each with its own merits and limitations.

Diastereomeric Salt Formation: The Classical Approach

The formation of diastereomeric salts is a time-honored and industrially significant method for chiral resolution. This technique leverages the fact that diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by fractional crystallization. A chiral resolving agent, typically a chiral acid, is reacted with the racemic amine to form a pair of diastereomeric salts.

While the exact first resolution of 1-(4-chlorophenyl)ethanamine is not prominently documented in early literature, the principles applied are universal. A notable example for a structurally similar compound is the resolution of (±)-l-[(4-chlorophenyl)phenylmethyl]piperazine using N-acetyl-L-phenylalanine. This process involves dissolving the racemic amine and the chiral acid in a suitable solvent, allowing the less soluble diastereomeric salt to crystallize, and then liberating the desired enantiomer by treatment with a base.

Conceptual Workflow for Diastereomeric Salt Resolution

Caption: Diastereomeric salt resolution workflow.

Enzymatic Kinetic Resolution: A Biocatalytic Revolution

The advent of biocatalysis offered a highly selective and environmentally benign alternative to classical resolution methods. Enzymatic kinetic resolution (EKR) utilizes enzymes that preferentially catalyze a reaction with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For the resolution of 1-(4-chlorophenyl)ethanamine, lipases have proven to be particularly effective.

A well-documented method involves the use of Novozym 435, an immobilized Candida antarctica lipase B, to catalyze the acylation of the (R)-enantiomer in the presence of an acyl donor, such as ethyl acetate. The unreacted (S)-enantiomer and the acylated (R)-enantiomer can then be easily separated.

Experimental Protocol: Enzymatic Kinetic Resolution of Racemic 1-(4-Chlorophenyl)ethanamine

-

Reaction Setup: In a suitable organic solvent (e.g., toluene), dissolve racemic 1-(4-chlorophenyl)ethanamine (1 mole equivalent) and an acyl donor (e.g., ethyl acetate, 1.5 mole equivalents).

-

Enzyme Addition: Add Novozym 435 (typically 10-20% by weight of the substrate).

-

Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 40-50 °C). Monitor the conversion and enantiomeric excess (ee) of the remaining amine by chiral High-Performance Liquid Chromatography (HPLC).

-

Workup and Separation: Once the desired conversion (ideally close to 50%) and high ee of the unreacted amine are achieved, filter off the enzyme. The filtrate contains the unreacted (S)-amine and the N-acylated (R)-amine. These can be separated by standard techniques such as distillation or chromatography.

-

Hydrolysis (optional): The N-acylated (R)-amine can be hydrolyzed under acidic or basic conditions to recover the (R)-enantiomer.

Formation of the Hydrochloride Salt: Enhancing Practicality

For practical applications in synthesis and for pharmaceutical use, free amines are often converted to their salt forms. The hydrochloride salt of (R)-1-(4-chlorophenyl)ethanamine offers several advantages:

-

Increased Stability: Salts are generally more crystalline and less prone to degradation than the free base.

-

Ease of Handling: The solid nature of the salt makes it easier to weigh and handle compared to the often-oily free amine.

-

Improved Solubility: While seemingly counterintuitive, the hydrochloride salt can exhibit improved solubility in certain solvent systems used in subsequent reactions.

The preparation of the hydrochloride salt is a straightforward acid-base reaction.

Experimental Protocol: Preparation of this compound

-

Dissolution: Dissolve the purified (R)-1-(4-chlorophenyl)ethanamine free base in a suitable anhydrous organic solvent (e.g., diethyl ether, isopropanol).

-

Acidification: Slowly add a solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) with stirring.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Applications in Asymmetric Synthesis: A Versatile Chiral Building Block

The primary driver for the development of methods to produce enantiomerically pure this compound is its extensive use as a chiral auxiliary and a key intermediate in the synthesis of a wide range of pharmaceuticals and other biologically active molecules.[1] Its presence in the synthetic pathway of numerous drugs underscores its importance in medicinal chemistry.

Data Presentation: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₁Cl₂N |

| Molecular Weight | 192.09 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Typically in the range of 195-200 °C |

| Chirality | (R)-enantiomer |

Conclusion: A Legacy of Stereochemical Control

The journey of this compound from a conceptual necessity in the field of stereochemistry to a readily available and widely utilized chiral building block is a testament to the evolution of synthetic organic chemistry. Its history is intertwined with the development of fundamental resolution techniques, from classical diastereomeric salt formation to modern enzymatic methods. The ability to reliably and efficiently produce this enantiomerically pure amine has had a profound impact on the synthesis of complex chiral molecules, particularly within the pharmaceutical industry. As the demand for enantiopure drugs continues to grow, the legacy of this compound as a key enabler of stereochemical control remains firmly established.

References

Methodological & Application

Application Note & Protocol: Asymmetric Synthesis of (R)-1-(4-Chlorophenyl)ethanamine Hydrochloride

Prepared by: A Senior Application Scientist

Abstract

This document provides a detailed protocol for the asymmetric synthesis of (R)-1-(4-chlorophenyl)ethanamine hydrochloride, a critical chiral building block in the pharmaceutical industry. The primary method detailed is the direct asymmetric reductive amination of 4-chloroacetophenone, a modern, efficient, and atom-economical approach. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical procedures, mechanistic insights, and practical considerations for successful synthesis.

Introduction: The Significance of a Chiral Amine

Chiral amines are fundamental components in a vast array of biologically active molecules and pharmaceuticals.[1][2] The specific stereochemistry of an amine can dictate its pharmacological activity, making enantiomerically pure compounds highly sought after. (R)-1-(4-chlorophenyl)ethanamine serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its correct stereoisomeric form is crucial for achieving the desired therapeutic effect.

Traditionally, obtaining such chiral amines involved the resolution of a racemic mixture, a process that inherently discards at least 50% of the material unless a racemization and recycling loop is implemented.[3] Modern synthetic chemistry, however, favors asymmetric synthesis, which aims to create the desired enantiomer directly. Transition metal-catalyzed asymmetric reductive amination has emerged as a powerful strategy for this purpose, converting prochiral ketones directly into chiral amines with high enantioselectivity.[4][5][6]

This protocol focuses on a ruthenium-catalyzed direct reductive amination, which utilizes molecular hydrogen as a clean and sustainable reducing agent and an ammonium salt as the nitrogen source.[4]

Synthetic Strategy: Asymmetric Reductive Amination

The core of this protocol is the conversion of the prochiral ketone, 4-chloroacetophenone, into the chiral primary amine, (R)-1-(4-chlorophenyl)ethanamine.

The Principle: The reaction proceeds in two key stages within a single pot:

-

Imine Formation: The ketone reacts with an ammonia source to form an intermediate imine (or enamine).

-

Asymmetric Reduction: A chiral transition metal catalyst, in this case, a Ruthenium complex with a chiral phosphine ligand, selectively transfers hydrogen to one face of the imine, generating the desired (R)-enantiomer in excess.

This method is highly advantageous due to its operational simplicity, high yield, excellent enantiocontrol, and the use of environmentally benign reagents like H₂.[4][5]

Reaction Scheme

Caption: Overall synthetic route from ketone to hydrochloride salt.

Detailed Synthesis Protocol

Materials and Reagents

| Reagent/Material | CAS No. | Molecular Wt. | Role / Purpose | Supplier Notes |

| 4-Chloroacetophenone | 99-91-2 | 154.59 g/mol | Starting Material | Purity >98% |

| Ammonium Acetate (NH₄OAc) | 631-61-8 | 77.08 g/mol | Ammonia Source | Anhydrous grade |

| [RuCl₂(p-cymene)]₂ | 52462-29-0 | 612.39 g/mol | Catalyst Precursor | Standard grade |

| (R)-C3-TunePhos | 849915-17-7 | 740.83 g/mol | Chiral Ligand | Key for stereocontrol |

| 2-Propanol (IPA) | 67-63-0 | 60.10 g/mol | Solvent | Anhydrous, degassed |

| Hydrogen (H₂) | 1333-74-0 | 2.02 g/mol | Reducing Agent | High purity (≥99.99%) |

| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Extraction Solvent | Reagent grade |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | Base for Work-up | Saturated aq. solution |

| Anhydrous MgSO₄ / Na₂SO₄ | 7487-88-9 | 120.37 g/mol | Drying Agent | Standard grade |

| HCl in 2-Propanol (5-6 M) | 7647-01-0 | 36.46 g/mol | Salt Formation | Commercially available |

| High-Pressure Autoclave | - | - | Reaction Vessel | Stirred, with temp/pressure control |

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Protocol

Causality Behind Choices:

-

Inert Atmosphere: The Ruthenium catalyst is sensitive to oxygen, which can lead to deactivation. Purging with an inert gas like nitrogen or argon is crucial.

-

Ammonium Acetate: This serves as a readily available source of ammonia for imine formation. The acetate counter-ion can also act as a mild base/buffer.[4]

-

Solvent: 2-Propanol is a good solvent for the reactants and is compatible with hydrogenation conditions. It must be anhydrous as water can interfere with the reaction.

-

Pressure & Temperature: These conditions are optimized to ensure a reasonable reaction rate and high conversion without causing decomposition of the catalyst or product. Higher H₂ pressure increases its concentration in the solution, driving the reduction.

Procedure:

-

Catalyst Activation: To a high-pressure autoclave equipped with a magnetic stir bar, add [RuCl₂(p-cymene)]₂ (0.005 mol eq.) and (R)-C3-TunePhos (0.011 mol eq.).

-

System Purge: Seal the vessel and purge thoroughly by evacuating and backfilling with high-purity nitrogen or argon gas three times.

-

Reagent Addition: Add 20 mL of degassed, anhydrous 2-propanol via cannula. Stir the mixture for 10-15 minutes. Then, add 4-chloroacetophenone (1.0 eq.) and ammonium acetate (1.5 eq.).

-

Reaction Initiation: Seal the autoclave again. Purge the system by pressurizing with H₂ gas to ~10 atm and venting three times, ensuring the removal of all inert gas.

-

Hydrogenation: Pressurize the autoclave to the final reaction pressure (e.g., 50 atm) with H₂. Begin vigorous stirring and heat the reaction to 80 °C.

-

Monitoring: Maintain the reaction under these conditions for 24 hours. The reaction's progress can be monitored by taking small aliquots (after cooling and venting) and analyzing them by TLC or HPLC.

-

Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen pressure in a fume hood.

-

Isolation of Free Amine:

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to remove the 2-propanol.

-

Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel.

-

Wash the organic layer with a saturated aqueous solution of NaHCO₃ to remove any remaining acetic acid and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude (R)-1-(4-chlorophenyl)ethanamine as an oil.

-

-

Purification: Purify the crude amine by vacuum distillation or flash column chromatography on silica gel.

10. Hydrochloride Salt Formation:

- Rationale: Converting the amine to its hydrochloride salt provides a stable, crystalline, non-volatile solid that is easier to handle, purify, and store than the free base oil.[7]

- Dissolve the purified amine (1.0 eq.) in a minimal amount of cold 2-propanol or diethyl ether.

- While stirring in an ice bath, add a 5-6 M solution of HCl in 2-propanol dropwise. A white precipitate will form.

- Continue addition until the solution is acidic (test with pH paper).

- Stir the resulting slurry in the ice bath for 30-60 minutes to maximize precipitation.

- Isolate the white solid by vacuum filtration, wash with a small amount of cold solvent (2-propanol or ether), and dry under high vacuum.

Product Characterization & Data

The final product should be characterized to confirm its identity, purity, and enantiomeric excess.

| Analysis Technique | Expected Result / Observation |

| ¹H and ¹³C NMR | Spectra consistent with the structure of 1-(4-chlorophenyl)ethanamine hydrochloride. |

| Mass Spectrometry | Molecular ion peak corresponding to the free amine (C₈H₁₀ClN). |

| Chiral HPLC | Determination of enantiomeric excess (e.e.), typically expected to be >95%. |

| Melting Point | Comparison with literature values for the hydrochloride salt. |

| Specific Rotation | Measurement of the optical rotation to confirm the (R)-configuration. |

Safety and Handling